molecular formula C17H18ClN3O B141658 Bumetrizole CAS No. 3896-11-5

Bumetrizole

Cat. No.: B141658
CAS No.: 3896-11-5
M. Wt: 315.8 g/mol
InChI Key: OCWYEMOEOGEQAN-UHFFFAOYSA-N
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Description

Bumetrizole is a hydroxyphenyl benzotriazole compound primarily used as an ultraviolet light absorber (UVA). It is known for its ability to impart outstanding light stability to plastics and other organic substrates. This compound is also approved by the FDA as a stabilizer in polymers used in producing, manufacturing, packaging, processing, and transporting food .

Biochemical Analysis

Biochemical Properties

Bumetrizole interacts with various biomolecules, primarily functioning as a UV absorber. It absorbs harmful ultraviolet rays and converts them into less damaging forms of energy, like heat . This interaction with UV light is a key biochemical property of this compound.

Cellular Effects

This compound’s primary cellular effect is the protection of cells from the harmful effects of UV radiation. It is particularly beneficial in skincare products, where it helps protect skin cells from UV damage, contributing to skin health and the prevention of premature skin aging .

Molecular Mechanism

The molecular mechanism of this compound primarily involves the absorption of UV light. It absorbs harmful UV rays and converts them into less damaging forms of energy, thereby protecting the molecules in the cell from potential UV-induced damage .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied in the context of its use as a UV absorber in polymers. The chemical structure of this compound remains unaltered during degradation, suggesting that it maintains its UV-absorbing properties over time .

Preparation Methods

Bumetrizole is synthesized through a coupling reaction. The process involves weighing 0.03 mol of 2-tert-butyl-p-cresol, 50 ml of water, and 0.1 g of sodium dodecylbenzene sulfonate into a reaction kettle, and stirring to form a uniform white emulsion. The pH is adjusted to 7-9, and the diazonium salt solution is added dropwise within 2 hours under these weak base conditions .

Properties

IUPAC Name

2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c1-10-7-12(17(2,3)4)16(22)15(8-10)21-19-13-6-5-11(18)9-14(13)20-21/h5-9,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWYEMOEOGEQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9036438
Record name Bumetrizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9036438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid
Record name Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

3896-11-5
Record name 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3896-11-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bumetrizole [USAN:INN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl-
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Record name Bumetrizole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bumetrizole
Source European Chemicals Agency (ECHA)
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Record name BUMETRIZOLE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Example 4 from U.S. Pat. No. 4,835,284 is duplicated. 97% sodium hydroxide (8.2 g) is added and dissolved in a mixture of methanol (60 ml) and water (20 ml). 2-nitro-4-chloro-2'-hydroxy-3'-t-butyl-5'-methylazobenzene (11.6 g) is then added to the resultant solution at 50° to 60° C. over 30 minutes while stirring, and thereafter 2,3-dichloro-1,4-naphthoquinone (0.3 g) and 9-fluorenone (0.4 g) are added to the solution. Glucose (8 g) is then added to the resultant mixture at 40° to 50° C. over two hours, and the mixture is stirred for one hour at the same temperature. As this result, almost all of the azobenzene disappears to produce 2-(2-hydroxy-3-t-butyl-5-methylphenyl)-5-chlorobenzotriazole-N-oxide. The system is heated, and is stirred at 66° to 68° C. (boiling point) for 5 hours. As this result, the N-oxide disappears. Thereafter, water (50 ml) is added to the reaction liquor, and the resultant reaction liquor is neutralized with 62% sulfuric acid (10 g) to precipitate a crystal. The precipitated crystal is separated by filtration, and the separated crystal is fully washed with hot water of 60° to 70° C. and further with a small amount of methanol. The washed crystal is then dried, thus obtaining 8.7 g of 2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole having a melting point of 138° to 140° C. at the yield of 82.9%. One can see that the reaction using an aromatic ketone takes over 71/2 hours.
Name
N-oxide
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0 (± 1) mol
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reactant
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10 g
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reactant
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50 mL
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Synthesis routes and methods II

Procedure details

60 g of 2-nitro-5-chloro-2'-hydroxy-3'-tert-butyl-5'-methylazobenzene (purity 86%), 40 g of xylene, 60 g of n-butylamine and 1 g of 1% Pt on activated carbon are put into a 300 ml hydrogenation reactor at room temperature under argon. Argon is then replaced by hydrogen. After the injection of 10 bar hydrogen, the hydrogenation is carried out at 35°-37° C. with intensive stirring. The heat released is removed by cooling. The end of the hydrogenation reaction is easily detectable by the hydrogen absorption ceasing after 2 mol equivalents of hydrogen, relative to the azobenzene starting product. The total hydrogenation time is about 1.5 hours.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
60 g
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reactant
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1 g
Type
catalyst
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40 g
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solvent
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Synthesis routes and methods III

Procedure details

When in Example 1, the 2'-hydroxy-3',5'-di-tert-amyl-2-nitroazobenzene is replaced by an equivalent amount of 2'-hydroxy-3'-tert-butyl-5'-methyl-5-chloro-2-nitroazobenzene and the ratio of the moles of alkali to moles of o-nitroazobenzene intermediate is 0.848/1, the product 5-chloro-2-(2-hydroxy-3-tert-butyl-5-methylphenyl)-2H-benzotriazole is obtained.
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Synthesis routes and methods IV

Procedure details

33.2 g (0.1 mol) of 2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole-N-oxide, 0.125 g of palladium carbon, 300 ml of a solvent mixture comprising toluene, butanol and water (ratio by volume of 1:1:1) and 5 g 50% dimethylamine were charged into a 500-ml stainless autoclave equipped with an agitator. After the air in the autoclave had been replaced by hydrogen, the pressure of hydrogen was set to 10 kg/cm2. The temperature of the resultant mixture was increased to 50° C. under agitation, and agitation was continued until no more hydrogen gas was absorbed by the mixture. The pressure of hydrogen was always kept at 8 to 10 kg/cm2 during the reaction. After the reaction had been completed, the autoclave was cooled, and the catalyst was filtered off. The most part of solvent was distilled off, and the residual solid was washed with isopropyl alcohol and then dried to obtain 27.2 g of 2-(2'-hydroxy-3'-t-butyl- 5'-methylphenyl)-5-chlorobenzotriazole as a target substance (yield, 86.2%; melting point, 138° to 140° C.).
Name
2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole-N-oxide
Quantity
33.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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[Compound]
Name
solvent
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300 mL
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reactant
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0 (± 1) mol
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reactant
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5 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
resultant mixture
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Ten
Name
palladium carbon
Quantity
0.125 g
Type
catalyst
Reaction Step Eleven

Synthesis routes and methods V

Procedure details

When in Example 1, the 2 nitro-2'-hydroxy-5'-methyl-azobenzene is replaced by an equivalent amount of 2-nitro-5-chloro-2'-hydroxy-3'-tert-butyl-5'-methylazobenzene, the above noted product is obtained.
Name
nitro-2'-hydroxy-5'-methyl-azobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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